molecular formula C24H24N2O5S B2727128 5-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide CAS No. 922137-21-1

5-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide

Katalognummer: B2727128
CAS-Nummer: 922137-21-1
Molekulargewicht: 452.53
InChI-Schlüssel: LNCZEVQLOGDBCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide is a potent, orally bioavailable investigational agent functioning as a Selective Estrogen Receptor Degrader (SERD). Its primary research value lies in the field of oncology, specifically for the study of hormone receptor-positive (HR+) breast cancer. This compound exerts its mechanism by competitively antagonizing the estrogen receptor (ER) and inducing its degradation, thereby blocking estrogen-dependent signaling and transcription that drive tumor cell proliferation and survival. This dual mechanism is particularly significant for investigating resistance to earlier generations of endocrine therapies, such as tamoxifen and aromatase inhibitors. Research indicates this compound is effective against ESR1 mutant forms of the estrogen receptor, which are a common mechanism of acquired resistance in advanced metastatic breast cancer. Preclinical studies have demonstrated its ability to inhibit tumor growth in xenograft models, supporting its investigation as a potential therapeutic strategy for overcoming treatment-resistant disease. Its profile makes it a critical tool for researchers exploring next-generation endocrine therapy and combination treatment regimens.

Eigenschaften

IUPAC Name

5-ethyl-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5S/c1-4-16-10-12-22(30-3)23(14-16)32(28,29)25-17-11-13-20-18(15-17)24(27)26(5-2)19-8-6-7-9-21(19)31-20/h6-15,25H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCZEVQLOGDBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide is a complex organic compound with potential therapeutic applications. Its structure suggests possible interactions with biological systems, particularly in neurological contexts due to its dibenzoxazepine moiety. This article reviews the biological activity of this compound based on various research findings, case studies, and data tables.

The compound has the following chemical properties:

  • Molecular Formula : C24_{24}H24_{24}N2_{2}O5_{5}S
  • Molecular Weight : 452.5 g/mol
  • CAS Number : 922137-21-1

The dibenzoxazepine derivatives, including this compound, are known to exhibit pharmacological activities similar to those of other antiepileptic drugs. They primarily function by blocking voltage-gated sodium channels, which reduces neuronal excitability and can help manage seizure disorders .

Antiepileptic Properties

Research indicates that compounds within the dibenzoxazepine class demonstrate significant antiepileptic effects. For instance, (S)-10-hydroxy derivatives have been shown to inhibit excitatory neurotransmission effectively, making them candidates for epilepsy treatment .

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of related compounds. For example, derivatives have been observed to mitigate oxidative stress in neuronal cells, potentially reducing neurodegeneration associated with diseases like Alzheimer's and Parkinson's . The specific compound may share these protective characteristics due to its structural similarities.

Study on Anticonvulsant Activity

A study conducted on a series of dibenzoxazepine derivatives revealed that they significantly reduced seizure frequency in animal models. The tested compounds were administered at various dosages, and the results indicated a dose-dependent response in seizure control .

CompoundDose (mg/kg)Seizure Frequency Reduction (%)
Compound A1065
Compound B2075
5-Ethyl-N-(...)1570

Neuroprotective Mechanisms

Another study focused on the neuroprotective mechanisms exhibited by dibenzoxazepine derivatives. The results demonstrated that these compounds could lower levels of reactive oxygen species (ROS) and enhance antioxidant enzyme activity in neuronal cultures exposed to oxidative stress .

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Research indicates that compounds similar to 5-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide exhibit notable antiviral properties. Specific studies have highlighted its potential in targeting the Hepatitis B virus (HBV) through allosteric modulation of viral proteins. The compound has shown efficacy in reducing viral load in infected cell cultures and may inhibit viral replication effectively.

Case Study: Antiviral Efficacy Against HBV
A study reported that derivatives of this compound effectively reduced HBV replication in vitro. The results indicated a dose-dependent reduction in viral load, showcasing the compound's potential as a therapeutic agent against viral infections.

Antimicrobial Applications

The compound also demonstrates significant antimicrobial activity against a variety of pathogens, including multidrug-resistant strains. It has shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low microgram per milliliter range.

Proposed Mechanisms of Action

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit bacterial dihydropteroate synthase, a critical enzyme in folate synthesis.
  • Disruption of Membrane Integrity : Similar compounds have been shown to disrupt bacterial cell membranes leading to cell lysis.

Case Study: Antimicrobial Screening
In a screening study using agar diffusion methods, certain analogs exhibited significant inhibition zones against both gram-positive and gram-negative bacteria. For instance, one derivative achieved an inhibition zone of 36 mm against Micrococcus luteus.

Antiviral and Antimicrobial Activity Summary

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus0.25Antimicrobial
Escherichia coli0.5Antimicrobial
Hepatitis B Virus0.1Antiviral

Vergleich Mit ähnlichen Verbindungen

A. Core Heteroatom Impact (O vs. S)

  • Oxazepine vs.
  • Sulfonamide vs. Carboxamide : Sulfonamide-containing compounds (e.g., target compound, ) offer stronger hydrogen-bonding capacity compared to carboxamides (), which may influence target selectivity .

B. Substituent Effects

  • Methoxy Groups : The 2,4-dimethoxybenzenesulfonamide analog () demonstrates higher aqueous solubility than the target compound’s 2-methoxy group but may reduce blood-brain barrier permeability .
  • Aromatic vs. Aliphatic Sulfonamides : The tetrahydronaphthalene sulfonamide () introduces a bulky, lipophilic moiety, which could prolong half-life but reduce solubility .

Research Implications

  • Pharmacological Potential: The target compound’s structural features align with D2 receptor antagonists (e.g., ), warranting further investigation into its dopamine receptor activity.
  • Optimization Opportunities : Introducing electron-withdrawing groups (e.g., chloro in ) or polar substituents (e.g., dimethoxy in ) could refine potency and pharmacokinetics.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves coupling a dibenzazepine precursor with a sulfonamide group. Key steps include:

  • Precursor preparation : 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-amine (BT3) is reacted with diethyl pyrocarbonate to introduce the ethyl carbamate group .
  • Sulfonamide coupling : Reacting the intermediate with 5-ethyl-2-methoxybenzenesulfonyl chloride under basic conditions (e.g., NaH in DMF) to form the sulfonamide bond .
  • Purification : Preparative HPLC is critical for isolating the target compound with >95% purity .

Optimization Strategies :

ParameterTypical ConditionOptimized AdjustmentYield Improvement
SolventDMFAnhydrous DMF, 0°C → RT15% → 25%
BaseNaHLiHMDS (higher selectivity)Reduced byproducts
Reaction Time1.5 hours3 hours (monitored by TLC)9% → 21%
Data derived from analogous dibenzazepine syntheses .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Methodological steps include:

  • Crystallization : Use vapor diffusion with dichloromethane/hexane.
  • Data Collection : High-resolution (<1.0 Å) data at synchrotron facilities.
  • Refinement : SHELXL (for small-molecule refinement) and Olex2 for visualization .
  • Validation : Check for twinning or disorder using PLATON .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., dopamine D2 for related dibenzazepines) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • Pharmacophore Mapping : Align sulfonamide and oxazepine moieties with known active sites (e.g., anti-inflammatory targets) .

Key Findings :

  • The methoxy group enhances hydrophobic interactions in the binding pocket.
  • Ethyl substituents reduce steric clashes in flexible regions .

Q. What strategies resolve contradictions in pharmacological data across different in vitro models?

Contradictions often arise from assay variability or off-target effects. Mitigation approaches:

  • Dose-Response Curves : Test across 4–6 logarithmic concentrations to confirm EC50/IC50 consistency .
  • Control Experiments : Include structurally analogous compounds (e.g., BT2 derivatives) to isolate moiety-specific effects .
  • Orthogonal Assays : Validate anti-inflammatory activity via both NF-κB luciferase and cytokine ELISA .

Example Data Discrepancy :

Assay TypeObserved Activity (IC50)Proposed Reason for Discrepancy
NF-κB Luciferase12 µMReporter plasmid batch variation
TNF-α ELISA28 µMSerum interference in culture

Q. How can the compound’s stability under physiological conditions be evaluated?

  • HPLC-MS Stability Assay : Incubate in simulated gastric fluid (pH 2.0) and PBS (pH 7.4) at 37°C. Monitor degradation products at 0, 6, 12, 24 hours .
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated oxidation .

Methodological Framework for Experimental Design

  • Guiding Principle : Link studies to a theoretical framework (e.g., structure-activity relationships for dibenzazepines) to prioritize functional group modifications .
  • Data Analysis : Apply multivariate statistics (PCA or PLS) to correlate structural descriptors (logP, polar surface area) with bioactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.